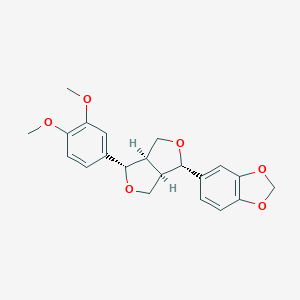

Kobusin

Description

Kobusin has been reported in Raulinoa echinata, Pandanus odoratissimus, and other organisms with data available.

from flower buds of Magnolia fargesii; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

5-[(3S,3aR,6S,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-22-16-5-3-12(7-18(16)23-2)20-14-9-25-21(15(14)10-24-20)13-4-6-17-19(8-13)27-11-26-17/h3-8,14-15,20-21H,9-11H2,1-2H3/t14-,15-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOGQCSIVCQXBT-VUEDXXQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189723 | |

| Record name | Kobusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36150-23-9 | |

| Record name | (+)-Kobusin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36150-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kobusin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036150239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kobusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KOBUSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUR4HUP6JQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Kobusin: From Natural Sources to Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kobusin, a furofuran-type lignan (B3055560), has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its known and putative cellular signaling pathways. Quantitative data on extraction yields are presented for comparative analysis, and detailed experimental protocols are provided to facilitate reproducibility. Furthermore, this document includes visualizations of experimental workflows and signaling pathways using the DOT language to offer a clear and concise representation of the underlying scientific processes.

Natural Sources of this compound

This compound is predominantly found in plants of the Magnolia genus, which are native to East Asia and have a long history of use in traditional medicine.[1]

Primary Sources:

-

Magnolia kobus : The flower buds (Flos Magnoliae) and bark of Magnolia kobus are primary sources of this compound.[1] The flower buds have been reported to contain a higher concentration of this lignan compared to the bark.

-

Magnolia biondii : The flower buds of this species are also a significant source of this compound and are often used in traditional preparations.

-

Flos Magnoliae : This is the name used in traditional Chinese medicine for the dried flower buds of several Magnolia species, including M. kobus, M. biondii, and M. denudata, all of which contain this compound.[1]

Other Reported Sources:

-

Raulinoa echinata

-

Pandanus odoratissimus

Extraction of this compound

The extraction of this compound from its natural sources is a critical first step in its isolation and study. The choice of extraction method and solvent can significantly impact the yield and purity of the final product.

Common Extraction Techniques

Several techniques can be employed for the extraction of this compound from plant material:

-

Maceration: This simple technique involves soaking the plant material in a solvent for a specific period, allowing the soluble compounds to diffuse into the solvent.

-

Soxhlet Extraction: A continuous extraction method that uses a smaller amount of solvent compared to maceration and can be more efficient.

-

Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.

-

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction.

Quantitative Data on Extraction

The yield of this compound can vary depending on the plant part, the extraction method, and the solvent used. The following table summarizes available data on this compound extraction.

| Plant Material | Extraction Method | Solvent | Yield | Reference |

| Magnolia kobus Leaves | Maceration followed by Reflux | 70% Ethanol (B145695) | 5.61% (w/w) of crude extract | [2] |

| Magnolia kobus Flower Buds | Not Specified | Not Specified | 6.1% of total lignans (B1203133) | |

| Magnolia kobus Bark | Not Specified | Not Specified | 1.4% of total lignans |

Experimental Protocol: Ethanol Extraction of this compound from Magnolia kobus Leaves

This protocol is adapted from a method used for the extraction of bioactive compounds from Magnolia kobus leaves.[2]

Materials:

-

Dried and powdered Magnolia kobus leaves

-

70% Ethanol

-

Reflux apparatus

-

Filtration system (e.g., Whatman No. 1 filter paper)

-

Rotary evaporator

Procedure:

-

Weigh the dried, powdered Magnolia kobus leaves.

-

Immerse the powdered leaves in 70% ethanol at a 1:10 solid-to-solvent ratio (w/v).

-

Allow the mixture to macerate for 24 hours at room temperature with occasional stirring.

-

Following maceration, subject the mixture to reflux at a constant temperature of 25°C for 4 hours.

-

After reflux, cool the mixture and filter it to separate the extract from the solid plant material.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C to obtain the crude ethanol extract containing this compound.

Figure 1. Workflow for the ethanol extraction of this compound.

Isolation and Purification of this compound

Following extraction, this compound needs to be isolated from the crude extract and purified to a high degree for research and development purposes. Chromatographic techniques are central to this process.

Chromatographic Techniques

-

Silica (B1680970) Gel Column Chromatography: This is a common and effective method for the initial separation of compounds from a crude extract. The separation is based on the differential adsorption of the compounds to the silica gel stationary phase.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, preparative HPLC is the method of choice. It offers higher resolution and efficiency compared to column chromatography.

Experimental Protocol: Isolation of this compound using Silica Gel Column Chromatography

This protocol provides a general framework for the isolation of this compound from a crude extract. Optimization of the solvent system is crucial for achieving good separation.

Materials:

-

Crude this compound extract

-

Silica gel (60-120 mesh)

-

Glass column

-

Solvents for mobile phase (e.g., n-hexane, ethyl acetate, chloroform, methanol (B129727) in varying ratios)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

-

Column Packing: Carefully pour the slurry into the glass column, ensuring even packing to avoid cracks or channels. Allow the solvent to drain until it is level with the top of the silica gel.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Once the solvent has evaporated, carefully load the dried sample onto the top of the column.

-

Elution: Begin eluting the column with a non-polar solvent (e.g., 100% n-hexane). Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., ethyl acetate). This is known as gradient elution.

-

Fraction Collection: Collect the eluate in a series of fractions.

-

TLC Analysis: Monitor the separation by analyzing the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp.

-

Pooling and Concentration: Combine the fractions that contain pure this compound (as determined by TLC) and concentrate them using a rotary evaporator to obtain the purified compound.

Figure 2. General workflow for the purification of this compound.

Signaling Pathways Modulated by this compound

The biological activities of this compound are attributed to its ability to modulate specific intracellular signaling pathways. Research has primarily focused on its anti-inflammatory properties.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Studies on a derivative of this compound, 4-hydroxythis compound, have shown that it can inhibit the activation of NF-κB. Furthermore, ethanol extracts of Magnolia kobus leaves, which contain this compound, have been demonstrated to suppress the NF-κB signaling pathway in the context of acute lung inflammation. This suggests that this compound itself is a likely modulator of this pathway. The proposed mechanism involves the inhibition of the phosphorylation of IκBα, which prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Figure 3. Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway (Putative)

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation, cell proliferation, and other cellular processes. While direct evidence for the effect of this compound on the MAPK pathway is still emerging, other lignans and natural compounds have been shown to modulate this pathway. The MAPK family includes three major kinases: ERK, JNK, and p38. It is plausible that this compound may also exert some of its biological effects through the modulation of one or more of these MAPK pathways. Further research is required to elucidate the specific interactions between this compound and the components of the MAPK signaling cascade.

Figure 4. Putative modulation of the MAPK signaling pathway by this compound.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential, particularly in the realm of anti-inflammatory applications. This guide has provided a comprehensive technical overview of its natural sourcing, efficient extraction and purification methodologies, and insights into its molecular mechanisms of action. The detailed protocols and visual workflows are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the full therapeutic scope of this intriguing lignan. Future research should focus on optimizing extraction and purification processes for industrial scale-up and further elucidating the specific molecular targets of this compound within the MAPK and other relevant signaling pathways.

References

An In-depth Technical Guide to (+)-Kobusin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Kobusin, a naturally occurring lignan (B3055560), has garnered significant interest within the scientific community for its notable biological activities, particularly its role as a modulator of chloride channels. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of (+)-Kobusin. Detailed experimental protocols for its isolation and analysis are presented, alongside a discussion of its mechanism of action on key signaling pathways. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

(+)-Kobusin is a furofuran lignan characterized by a complex tetracyclic core. Its systematic IUPAC name is 5-[(3S,3aR,6S,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole[1].

Molecular Formula: C₂₁H₂₂O₆[1]

Molecular Weight: 370.4 g/mol [1]

CAS Number: 36150-23-9[1]

Synonyms: (+)-Spinescin, (+)-Demethoxyaschantin, Methylpiperitol[1]

The chemical structure of (+)-Kobusin, including its stereochemistry, is depicted in Figure 1.

Figure 1. 2D Chemical Structure of (+)-Kobusin.

Figure 1. 2D Chemical Structure of (+)-Kobusin.

Physicochemical Properties

A summary of the known and computed physicochemical properties of (+)-Kobusin is presented in Table 1. While experimental data for some properties are limited, computed values from reliable sources are included to provide a comprehensive profile.

Table 1: Physicochemical Properties of (+)-Kobusin

| Property | Value | Source |

| Physical State | Solid | General Knowledge |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Optical Rotation [α]D | Data not available | |

| Solubility | DMSO: 80 mg/mL (215.98 mM) | TargetMol[2] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 3.3 mg/mL (8.91 mM) | TargetMol[2] | |

| Relative Density | 1.265 g/cm³ (Predicted) | TargetMol[2] |

| XLogP3 | 2.8 | PubChem[1] |

Spectral Data

Detailed spectral data are crucial for the unambiguous identification and characterization of (+)-Kobusin. The following tables summarize the key spectral features.

¹H NMR Spectroscopy

Table 2: ¹H NMR Spectral Data of (+)-Kobusin

| Proton Assignment | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| Data not available in search results |

¹³C NMR Spectroscopy

Table 3: ¹³C NMR Spectral Data of (+)-Kobusin

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Data not available in search results |

Mass Spectrometry

Table 4: Mass Spectrometry Data of (+)-Kobusin

| m/z | Relative Intensity (%) | Fragmentation Assignment |

| Data not available in search results |

Note: While specific experimental spectral data were not found in the literature search, PubChem indicates the availability of 13C NMR and GC-MS data, suggesting these have been experimentally determined and may be accessible through specialized databases.[1]

Biological Activity and Signaling Pathways

(+)-Kobusin has been identified as a modulator of specific ion channels, demonstrating its potential as a therapeutic agent.

Modulation of Chloride Channels

(+)-Kobusin is a known activator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and Calcium-Activated Chloride Channels (CaCC). Conversely, it exhibits inhibitory effects on the ANO1/CaCC channel[2]. This dual activity suggests a complex interaction with chloride transport mechanisms.

The activation of CFTR and CaCC by (+)-Kobusin is believed to occur through the stimulation of cyclic AMP (cAMP)[3]. The proposed signaling pathway is illustrated in the following diagram.

Caption: Proposed signaling pathway for (+)-Kobusin-mediated activation of CFTR and CaCC.

Experimental Protocols

Isolation of (+)-Kobusin from Magnolia flos

(+)-Kobusin can be isolated from the flower buds of Magnolia species, such as Magnolia flos. The following is a general protocol based on methods for isolating lignans (B1203133) from this source.

Workflow for Isolation of (+)-Kobusin

Caption: General workflow for the isolation of (+)-Kobusin.

Detailed Methodology:

-

Extraction: Air-dried and powdered flower buds of Magnolia flos are macerated with methanol at room temperature for an extended period (e.g., 72 hours), with the solvent being replaced periodically.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The majority of lignans, including (+)-Kobusin, are typically found in the ethyl acetate fraction.

-

Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. Elution is performed with a gradient of solvents, commonly a mixture of hexane and ethyl acetate or chloroform (B151607) and methanol, with increasing polarity.

-

Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing (+)-Kobusin.

-

Purification: The fractions rich in (+)-Kobusin are combined and further purified by preparative high-performance liquid chromatography (HPLC) or recrystallization to obtain the pure compound.

Enantioselective Synthesis of (+)-Kobusin

Measurement of CFTR and CaCC Activation using Short-Circuit Current

The effect of (+)-Kobusin on CFTR and CaCC-mediated chloride secretion can be quantified by measuring the short-circuit current (Isc) in an Ussing chamber. This technique is applied to intestinal epithelial cells or tissues.

Workflow for Short-Circuit Current Measurement

Caption: Workflow for measuring the effect of (+)-Kobusin on short-circuit current.

Detailed Methodology:

-

Tissue Preparation: A section of intestinal tissue (e.g., mouse colon) is excised and mounted in an Ussing chamber, separating the mucosal and serosal sides.

-

Equilibration: Both sides of the tissue are bathed in Krebs-Ringer bicarbonate solution, maintained at 37°C, and gassed with 95% O₂/5% CO₂. The tissue is allowed to equilibrate until a stable baseline potential difference and resistance are achieved.

-

Short-Circuit Current Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), representing the net ion transport, is continuously recorded.

-

Inhibition of Sodium Current: Amiloride is added to the mucosal side to block epithelial sodium channels (ENaC) and isolate the chloride current.

-

Application of (+)-Kobusin: (+)-Kobusin is added to the mucosal bath in a cumulative concentration-dependent manner, and the change in Isc is recorded.

-

Inhibitor Studies: To confirm the involvement of CFTR and CaCC, specific inhibitors such as CFTRinh-172 or GlyH-101 are added after stimulation with (+)-Kobusin, and the subsequent decrease in Isc is measured.

Conclusion

(+)-Kobusin is a promising natural product with well-defined effects on chloride channel activity. This guide has summarized its chemical structure, physicochemical properties, and biological functions. The provided experimental protocols offer a foundation for further research into its isolation, synthesis, and pharmacological evaluation. The elucidation of its detailed mechanism of action and the establishment of a robust synthetic route will be critical for advancing its potential as a therapeutic lead compound. Further studies are warranted to fully characterize its spectral properties and to explore its full therapeutic potential.

References

The Biosynthesis of Kobusin in Magnolia fargesii: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Kobusin, a furofuran lignan (B3055560) found in Magnolia fargesii, exhibits a range of promising biological activities, making its biosynthetic pathway a subject of significant interest for potential biotechnological production and drug development. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established general lignan biosynthesis framework and evidence from related species. It details the enzymatic steps from primary metabolism to the formation of the furofuran skeleton and subsequent modifications. Furthermore, this document outlines key experimental protocols for the elucidation and characterization of this pathway, including enzyme assays and methods for quantitative analysis. Visual diagrams of the metabolic route and experimental workflows are provided to facilitate a deeper understanding of the intricate processes involved in this compound biosynthesis.

Introduction

Lignans are a diverse class of phenylpropanoid dimers widely distributed in the plant kingdom, renowned for their varied pharmacological properties, including anti-inflammatory, antioxidant, and antiviral activities. This compound, a member of the furofuran subclass of lignans, is a characteristic secondary metabolite of Magnolia species, including Magnolia fargesii. The intricate stereochemistry and bioactive nature of this compound make its biosynthesis a compelling area of research, with implications for synthetic biology and the development of novel therapeutics.

This guide synthesizes current knowledge on lignan biosynthesis to propose a putative pathway for this compound formation in Magnolia fargesii. It is designed to serve as a foundational resource for researchers aiming to investigate and engineer this metabolic route.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is believed to follow the general lignan pathway, commencing with the shikimate and phenylpropanoid pathways to generate monolignol precursors. These precursors then undergo oxidative coupling to form the foundational lignan scaffold, which is subsequently modified by a series of enzymatic reactions to yield the final this compound molecule.

Phenylpropanoid Pathway: Synthesis of Coniferyl Alcohol

The journey to this compound begins with the aromatic amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway. A series of enzymatic conversions leads to the production of coniferyl alcohol, the key monomeric unit for many lignans.[1]

The key enzymatic steps are:

-

Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.[2]

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.

-

Caffeoyl-CoA O-Methyltransferase (CCOMT): Methylates the 3-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.

-

Cinnamoyl-CoA Reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde (B117026).

-

Cinnamyl Alcohol Dehydrogenase (CAD): Reduces coniferaldehyde to coniferyl alcohol.

Figure 1. Phenylpropanoid pathway to coniferyl alcohol.

Oxidative Coupling to Pinoresinol (B1678388)

Two molecules of coniferyl alcohol undergo stereospecific oxidative coupling to form the furofuran lignan, (+)-pinoresinol. This crucial step is mediated by the synergistic action of a laccase or peroxidase, which generates monolignol radicals, and a dirigent protein (DIR), which guides the stereoselective coupling of these radicals.[3]

Figure 2. Oxidative coupling to (+)-Pinoresinol.

Putative Pathway from Pinoresinol to this compound

The precise enzymatic transformations converting pinoresinol to this compound in Magnolia fargesii have not been fully elucidated. However, based on the chemical structure of this compound and known biochemical reactions in lignan metabolism, a putative pathway can be proposed. This likely involves a series of hydroxylation and methylation reactions, potentially catalyzed by cytochrome P450 monooxygenases and S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs), respectively.

The structure of this compound features a methylenedioxy bridge and methoxy (B1213986) groups. The formation of a methylenedioxy bridge from an ortho-methoxyphenol structure is a known reaction catalyzed by specific cytochrome P450 enzymes in the biosynthesis of other lignans, such as sesamin (B1680957) from piperitol.[4]

A plausible sequence of events is as follows:

-

Reduction of Pinoresinol: Pinoresinol may be reduced to lariciresinol (B1674508) and then to secoisolariciresinol (B192356) by a pinoresinol-lariciresinol reductase (PLR).

-

Oxidation and Cyclization: Subsequent oxidation by a secoisolariciresinol dehydrogenase (SDH) could lead to matairesinol.

-

Hydroxylation and Methylation: Further hydroxylation and methylation steps, catalyzed by cytochrome P450s and OMTs, would modify the aromatic rings.

-

Methylenedioxy Bridge Formation: A specific cytochrome P450 would catalyze the formation of the methylenedioxy bridge.

Given the structural similarity, it is also plausible that modifications occur directly on the pinoresinol scaffold.

Figure 3. Putative biosynthetic pathway from (+)-Pinoresinol to this compound.

Quantitative Data

Currently, there is a lack of published quantitative data on the concentration of this compound and its biosynthetic intermediates in various tissues of Magnolia fargesii. The following table provides a template for researchers to populate as data becomes available through the application of the analytical methods outlined in this guide.

| Compound | Plant Tissue | Concentration (µg/g dry weight) | Analytical Method | Reference |

| Coniferyl Alcohol | Flower Buds | Data not available | LC-MS/MS | |

| (+)-Pinoresinol | Flower Buds | Data not available | LC-MS/MS | |

| This compound | Flower Buds | Data not available | LC-MS/MS | |

| This compound | Leaves | Data not available | LC-MS/MS | |

| This compound | Bark | Data not available | LC-MS/MS |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of analytical chemistry, enzymology, and molecular biology techniques.

Extraction and Quantification of Lignans by LC-MS/MS

This protocol describes a general method for the extraction and quantitative analysis of this compound and its putative precursors from Magnolia fargesii tissues.

Materials:

-

Lyophilized and ground plant tissue (e.g., flower buds, leaves)

-

Methanol (HPLC grade)

-

Water (LC-MS grade) with 0.1% formic acid

-

Acetonitrile (LC-MS grade) with 0.1% formic acid

-

This compound analytical standard

-

0.22 µm syringe filters

-

LC-MS/MS system with a C18 column

Protocol:

-

Extraction:

-

Weigh approximately 100 mg of dried, ground plant material into a microcentrifuge tube.

-

Add 1.5 mL of 80% methanol.

-

Vortex thoroughly and sonicate for 30 minutes in a water bath.

-

Centrifuge at 13,000 x g for 10 minutes.

-

Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

-

-

Sample Preparation:

-

Evaporate the combined supernatants to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 500 µL of 50% methanol.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

-

-

LC-MS/MS Analysis:

-

Inject the sample onto a C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

-

Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode, using optimized transitions for this compound and other target lignans.

-

-

Quantification:

-

Prepare a calibration curve using the this compound analytical standard.

-

Calculate the concentration of this compound in the plant extract based on the standard curve.

-

Figure 4. Workflow for lignan extraction and quantification.

Heterologous Expression and Enzyme Assays of Candidate Genes

To identify the enzymes responsible for the conversion of pinoresinol to this compound, candidate genes (e.g., cytochrome P450s and OMTs identified from Magnolia transcriptomic data) can be heterologously expressed and their activity assayed.

Protocol for a Putative Cytochrome P450:

-

Gene Cloning and Expression:

-

Amplify the full-length coding sequence of the candidate P450 gene from Magnolia fargesii cDNA.

-

Clone the gene into an appropriate expression vector (e.g., for yeast or E. coli).

-

Transform the expression construct into the chosen host, which also expresses a compatible cytochrome P450 reductase (CPR).

-

Induce protein expression and prepare microsomes (for yeast) or cell lysates.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

Microsomes or cell lysate containing the expressed P450 and CPR.

-

Putative substrate (e.g., (+)-pinoresinol).

-

NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a set time (e.g., 1-2 hours).

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extract the products with the organic solvent.

-

Analyze the extract by LC-MS/MS to identify the reaction products.

-

Figure 5. Workflow for heterologous expression and enzyme characterization.

Conclusion and Future Directions

The biosynthesis of this compound in Magnolia fargesii represents a fascinating area of plant secondary metabolism. While the early stages of the pathway are well-understood, the specific enzymatic steps leading to the final structure of this compound remain to be definitively elucidated. The proposed pathway and experimental protocols in this guide provide a solid framework for future research in this area.

Future work should focus on:

-

Transcriptome analysis of Magnolia fargesii to identify candidate genes for the putative enzymatic steps.

-

Functional characterization of these candidate genes through heterologous expression and in vitro enzyme assays.

-

In vivo studies , such as virus-induced gene silencing (VIGS), to confirm the role of these genes in this compound biosynthesis within the plant.

A thorough understanding of the this compound biosynthetic pathway will not only contribute to our fundamental knowledge of plant biochemistry but also open up new avenues for the sustainable production of this and other valuable lignans.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Transcriptomic Insights and Cytochrome P450 Gene Analysis in Kadsura coccinea for Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetics and Bioavailability of Kobusin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kobusin, a lignan (B3055560) found in several plant species, has garnered interest for its potential therapeutic properties. Understanding its pharmacokinetic profile and bioavailability is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of this compound, with a primary focus on its extensive in vitro metabolism. Detailed experimental methodologies are presented alongside a structured summary of metabolic data. This guide also explores a potential anti-inflammatory signaling pathway based on findings for a closely related derivative. Visual diagrams generated using Graphviz are provided to illustrate the metabolic pathway, experimental workflows, and the proposed signaling mechanism. It is important to note that, at present, there is a lack of publicly available in vivo pharmacokinetic and bioavailability data for this compound.

Introduction

This compound is a naturally occurring lignan with a range of reported biological activities. As with any potential drug candidate, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to predicting its efficacy and safety in vivo. This document synthesizes the available scientific information regarding the pharmacokinetics of this compound, with a particular emphasis on its metabolic fate as determined through in vitro studies.

In Vitro Metabolism of this compound

Current research indicates that this compound undergoes extensive metabolism, primarily mediated by cytochrome P450 (CYP) enzymes and subsequent phase II conjugation reactions. In vitro studies utilizing human liver microsomes (HLMs) and hepatocytes have been instrumental in elucidating these pathways.

Phase I Metabolism

Phase I metabolism of this compound involves oxidation reactions catalyzed by various CYP isozymes. The primary metabolic transformations include demethylenation, demethylation, and hydroxylation.

Phase II Metabolism

The metabolites generated during Phase I are further conjugated in Phase II reactions, primarily through glucuronidation and sulfation, to facilitate their excretion.

Data Presentation: Metabolites and Metabolizing Enzymes

The following table summarizes the identified metabolites of this compound and the enzymes responsible for their formation, based on in vitro studies.

| Metabolite ID | Metabolic Reaction | Major Metabolizing Enzymes |

| M1 | Demethylenation (to this compound catechol) | CYP2C8, CYP2C9, CYP2C19, CYP3A4/5 |

| M2, M3 | O-desmethylation | CYP2C9, CYP2C19 |

| M4, M5 | Hydroxylation | CYP3A4/5 |

| M6, M7, M8 | O-methylation of M1 | Catechol O-methyltransferase (COMT) |

| M1-G, M2-G, M3-G, M6-G, M7-G, M8-G | Glucuronidation | UDP-glucuronosyltransferases (UGTs) |

| M1-S, M2-S, M3-S, M6-S, M7-S | Sulfation | Sulfotransferases (SULTs) |

| GSH Conjugates | Glutathione conjugation of M1 | Glutathione S-transferases (GSTs) |

Experimental Protocols

The following section details the methodologies employed in the in vitro metabolism studies of this compound.

In Vitro Incubation with Human Liver Microsomes (HLMs)

-

Objective: To identify Phase I metabolites of this compound.

-

Methodology:

-

A typical incubation mixture contains this compound, human liver microsomes (pooled from multiple donors), and an NADPH-regenerating system (to support CYP activity) in a phosphate (B84403) buffer.

-

The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C.

-

The reaction is terminated by the addition of a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

-

The mixture is centrifuged to precipitate proteins.

-

The supernatant is collected for analysis by liquid chromatography-mass spectrometry (LC-MS).

-

In Vitro Incubation with Human Hepatocytes

-

Objective: To investigate both Phase I and Phase II metabolism in a more physiologically relevant system.

-

Methodology:

-

Cryopreserved human hepatocytes are thawed and seeded in culture plates.

-

After cell attachment, the culture medium is replaced with a medium containing this compound.

-

Incubations are carried out at 37°C in a humidified incubator with 5% CO2.

-

Aliquots of the incubation medium and cell lysates are collected at various time points.

-

Samples are processed (e.g., protein precipitation) and analyzed by LC-MS to identify metabolites.

-

Recombinant Human CYP Isozyme Screening

-

Objective: To identify the specific CYP isozymes responsible for the formation of Phase I metabolites.

-

Methodology:

-

This compound is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4/5) in the presence of an NADPH-regenerating system.

-

Reaction conditions and sample processing are similar to the HLM incubation protocol.

-

The formation of metabolites is monitored by LC-MS to determine the contribution of each CYP isozyme.

-

Mandatory Visualizations

Metabolic Pathway of this compound

Caption: Metabolic pathway of this compound in vitro.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for in vitro metabolism studies.

Potential Signaling Pathway

While direct evidence for this compound's mechanism of action on specific signaling pathways is limited, a study on a related compound, 4-Hydroxythis compound, has shed light on a potential anti-inflammatory mechanism. This study demonstrated that 4-Hydroxythis compound inhibits the production of nitric oxide (NO) by suppressing the activation of the transcription factors NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1). This suggests a possible mechanism by which this compound and its derivatives may exert their anti-inflammatory effects.

Proposed Anti-Inflammatory Signaling Pathway

Caption: Proposed anti-inflammatory signaling pathway.

Conclusion and Future Directions

The available data strongly indicates that this compound is extensively metabolized in vitro through a combination of Phase I and Phase II enzymatic reactions. The detailed understanding of its metabolic pathways is a critical first step in its preclinical development. However, a significant data gap exists regarding the in vivo pharmacokinetics and absolute bioavailability of this compound. Future research should prioritize in vivo studies in relevant animal models to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, elimination half-life, and oral bioavailability. Furthermore, more direct investigations into the signaling pathways modulated by this compound are necessary to fully elucidate its mechanism of action and therapeutic potential.

The Impact of Kobusin on Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kobusin, a lignan (B3055560) isolated from Geranium thunbergii, has demonstrated notable anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects on cellular signaling pathways, with a primary focus on its well-documented role in the modulation of the Nuclear Factor-kappa B (NF-κB) pathway. This document summarizes key quantitative data, details experimental methodologies, and visualizes the affected signaling cascades to support further research and drug development efforts. While the primary focus of existing research has been on the NF-κB pathway, this guide will also touch upon other critical signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and apoptosis pathways, to provide a broader context for future investigations.

This compound's Effect on the NF-κB Signaling Pathway

This compound has been shown to be a potent inhibitor of the NF-κB signaling pathway, a central regulator of inflammation. Its mechanism of action involves multiple key steps in this cascade, ultimately leading to a reduction in the expression of pro-inflammatory mediators.

Quantitative Data Summary

The inhibitory effects of this compound on the NF-κB pathway have been quantified in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The following table summarizes the concentration-dependent effects of this compound on nitric oxide (NO) production, inducible nitric oxide synthase (iNOS) expression, NF-κB transcriptional activity, and IκBα phosphorylation.

| Experimental Endpoint | This compound Concentration | Observed Effect | Source |

| Nitric Oxide (NO) Production | 3 µM | ~15% inhibition | [1] |

| 10 µM | ~40% inhibition | [1] | |

| 30 µM | ~75% inhibition | [1] | |

| 100 µM | ~95% inhibition | [1] | |

| iNOS Protein Expression | 3 µM | Slight inhibition | [1] |

| 10 µM | Moderate inhibition | [1] | |

| 30 µM | Strong inhibition | [1] | |

| 100 µM | Complete inhibition | [1] | |

| NF-κB Luciferase Activity | 30 µM | ~50% inhibition | [1] |

| 100 µM | ~80% inhibition | [1] | |

| IκBα Phosphorylation | 100 µM | Significant inhibition | [1] |

Signaling Pathway Diagram

The following diagram illustrates the points of intervention by this compound within the NF-κB signaling pathway.

Caption: this compound inhibits the NF-κB pathway by preventing IκBα phosphorylation and NF-κB nuclear translocation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data summary.

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound (or vehicle control) for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL).

Nitric Oxide (NO) Production Assay (Griess Assay)

-

RAW264.7 cells are seeded in 96-well plates and treated with this compound and/or LPS as described above.

-

After the incubation period (e.g., 24 hours), 100 µL of the cell culture supernatant is collected.

-

The supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance at 540 nm is measured using a microplate reader.

-

The nitrite (B80452) concentration is determined from a standard curve generated with sodium nitrite.

Western Blot Analysis for iNOS and Phospho-IκBα

-

Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a protein assay kit (e.g., BCA assay).

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for iNOS, phospho-IκBα, total IκBα, or a loading control (e.g., β-actin).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometric analysis of the bands is performed to quantify the relative protein expression levels.

NF-κB Luciferase Reporter Assay

-

RAW264.7 cells are transiently co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

After transfection (e.g., 24 hours), cells are pre-treated with this compound for 1 hour, followed by stimulation with LPS for a specified duration (e.g., 6 hours).

-

Cells are then lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.

This compound's Potential Effects on Other Signaling Pathways

While the primary focus of research on this compound has been its impact on the NF-κB pathway, its broader effects on other critical cellular signaling cascades remain largely unexplored. The following sections provide a general overview of the MAPK and apoptosis pathways and hypothesize potential areas for future investigation regarding this compound's activity.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade involved in regulating a wide range of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. Key components of this pathway include ERK, JNK, and p38 MAPK.

Hypothetical Workflow for Investigating this compound's Effect on MAPK Signaling:

Caption: A potential experimental workflow to study this compound's impact on the MAPK signaling pathway.

Currently, there is no direct evidence in the scientific literature detailing the effects of this compound on the MAPK pathway. Future studies employing Western blot analysis to assess the phosphorylation status of key MAPK proteins (ERK, JNK, and p38) in response to this compound treatment would be valuable to elucidate any potential cross-talk between the NF-κB and MAPK signaling pathways.

Apoptosis Pathway

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and the elimination of damaged or infected cells. Key regulators of apoptosis include the Bcl-2 family of proteins and caspases.

Logical Relationship in the Intrinsic Apoptosis Pathway:

Caption: Simplified diagram of the intrinsic apoptosis pathway regulated by Bcl-2 family proteins.

The effect of this compound on apoptotic pathways has not been reported. Investigating whether this compound can induce or inhibit apoptosis in various cell types, particularly in the context of cancer or inflammatory diseases, would be a significant area of future research. Such studies could involve assessing caspase activation (e.g., caspase-3, -8, -9) and the expression levels of Bcl-2 family proteins (e.g., Bcl-2, Bax) in this compound-treated cells.

Conclusion

This compound demonstrates significant anti-inflammatory effects primarily through the potent inhibition of the NF-κB signaling pathway. The available quantitative data and established experimental protocols provide a solid foundation for further preclinical development of this compound as a therapeutic agent for inflammatory conditions. However, a comprehensive understanding of its cellular effects necessitates further investigation into its potential interactions with other key signaling cascades, such as the MAPK and apoptosis pathways. The methodologies and conceptual frameworks presented in this guide are intended to facilitate and inspire future research in these promising areas.

References

The Anti-inflammatory Properties of Kobusin: A Technical Guide for Researchers

An In-depth Review of the Molecular Mechanisms and Therapeutic Potential of a Promising Furofuran Lignan (B3055560)

Introduction

Kobusin, a furofuran lignan found in plants such as Geranium thunbergii, has emerged as a compound of significant interest in the field of pharmacology due to its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's anti-inflammatory effects, with a focus on its molecular mechanisms of action. The information presented is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response. The core mechanism identified to date is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling cascade, a pivotal regulator of inflammation.

Inhibition of Nitric Oxide (NO) and Inducible Nitric Oxide Synthase (iNOS)

This compound has been demonstrated to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in a concentration-dependent manner. This inhibition is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production during inflammation.[1][2]

Table 1: Quantitative Data on the Inhibitory Effects of this compound on NO Production and iNOS Expression

| Parameter | Cell Line | Stimulant | This compound Concentration | Observed Effect | Reference |

| NO Production | RAW264.7 | LPS | 3, 10, 30, 100 µM | Concentration-dependent inhibition of NO production. | [1][2] |

| iNOS Protein Expression | RAW264.7 | LPS | 3, 10, 30, 100 µM | Concentration-dependent inhibition of iNOS protein expression. | [1][2] |

Note: Specific IC50 values for NO production inhibition by this compound are not explicitly stated in the reviewed literature. However, the dose-dependent nature of the inhibition is clearly demonstrated.

Modulation of the NF-κB Signaling Pathway

The inhibitory effect of this compound on iNOS expression is a direct consequence of its interference with the NF-κB signaling pathway.[1][2] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the inhibitor of NF-κB, IκBα, is phosphorylated and subsequently degraded. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS.

This compound intervenes in this pathway by:

-

Inhibiting IκBα Phosphorylation: this compound has been shown to inhibit the phosphorylation of IκBα, thereby preventing its degradation.[1][2]

-

Preventing p65 Nuclear Translocation: By stabilizing IκBα, this compound effectively blocks the translocation of the active p65 subunit of NF-κB into the nucleus.[1][2]

This dual action on the NF-κB pathway underscores the potent anti-inflammatory potential of this compound.

Table 2: Effects of this compound on Key Events in the NF-κB Signaling Pathway

| Target Protein/Process | Cell Line | Stimulant | This compound Concentration | Observed Effect | Reference |

| IκBα Phosphorylation | RAW264.7 | LPS | 100 µM | Inhibition of IκBα phosphorylation. | [1][2] |

| p65 Nuclear Translocation | RAW264.7 | LPS | 100 µM | Inhibition of LPS-induced nuclear translocation of p65. | [1][2] |

| NF-κB Luciferase Reporter Activity | RAW264.7 | LPS | 3, 10, 30, 100 µM | Concentration-dependent suppression of NF-κB minimal promoter-driven luciferase activity. | [1][2] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ humidified incubator.

-

Treatment: For experiments, cells are pre-treated with various concentrations of this compound (e.g., 3, 10, 30, 100 µM) for a specified time (e.g., 30 minutes) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL).

Nitric Oxide (NO) Production Assay (Griess Assay)

-

RAW264.7 cells are seeded in 96-well plates and allowed to adhere.

-

Cells are pre-treated with this compound for 30 minutes, followed by stimulation with LPS for 24 hours.

-

The cell culture supernatant is collected.

-

An equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

Western Blot Analysis for iNOS, Phospho-IκBα, and p65

-

Cells are treated with this compound and/or LPS as described.

-

Cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

For nuclear translocation studies, nuclear and cytoplasmic fractions are separated.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with primary antibodies against iNOS, phospho-IκBα, IκBα, p65, or a loading control (e.g., β-actin or Lamin B for nuclear fractions) overnight at 4°C.

-

The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

NF-κB Luciferase Reporter Gene Assay

-

RAW264.7 cells are co-transfected with an NF-κB-dependent luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.

-

After transfection, cells are pre-treated with this compound for 30 minutes and then stimulated with LPS for a specified duration (e.g., 6 hours).

-

Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

The relative luciferase activity is calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity.

Further Research and Unexplored Pathways

While the inhibitory effect of this compound on the NF-κB pathway is well-documented, its impact on other significant inflammatory signaling cascades remains to be elucidated. Future research should focus on investigating the potential role of this compound in modulating:

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family, including p38, ERK, and JNK, plays a crucial role in the production of pro-inflammatory cytokines. Studies on whether this compound affects the phosphorylation and activation of these kinases are warranted.

-

Cyclooxygenase-2 (COX-2) Expression: COX-2 is a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators. While a derivative, 4-hydroxythis compound, has been shown to affect COX-2 expression, the direct effect of this compound on COX-2 is an important area for investigation.[3]

-

NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Investigating whether this compound can inhibit the activation of the NLRP3 inflammasome could reveal a novel anti-inflammatory mechanism.

-

In Vivo Efficacy: To date, there is a lack of published in vivo studies evaluating the anti-inflammatory activity of this compound. Animal models of inflammation, such as the carrageenan-induced paw edema model, would be crucial to assess its therapeutic potential.

-

Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for its development as a therapeutic agent. Pharmacokinetic studies in animal models are necessary to determine its bioavailability, half-life, and other key parameters.

Conclusion

This compound demonstrates significant anti-inflammatory properties in vitro, primarily through the potent inhibition of the NF-κB signaling pathway. Its ability to suppress NO production and iNOS expression by preventing IκBα phosphorylation and subsequent p65 nuclear translocation highlights its potential as a lead compound for the development of novel anti-inflammatory drugs. Further research into its effects on other inflammatory pathways, its in vivo efficacy, and its pharmacokinetic profile is crucial to fully realize its therapeutic promise. This guide provides a solid foundation for researchers to build upon in their exploration of this compound as a next-generation anti-inflammatory agent.

References

The Cytotoxic Landscape of Kobusin: A Technical Guide for Cancer Researchers

Executive Summary

Kobusin, a C20-diterpenoid alkaloid, has emerged as a compound of interest in oncological research due to its demonstrated cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of the current understanding of this compound's anticancer properties, with a focus on its impact on cell viability, apoptosis, and cell cycle progression. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows involved in the study of this and similar cytotoxic agents. While direct, comprehensive studies on this compound's specific molecular interactions are still developing, this guide synthesizes available data on related compounds and foundational cancer biology principles to present a robust framework for future investigation.

Introduction

The exploration of natural compounds for novel anticancer therapeutics continues to be a vital area of research. Diterpenoid alkaloids, a class of complex chemical entities isolated from various plant species, have shown significant potential in this regard. This compound and its derivatives, belonging to the C20-diterpenoid alkaloid family, have exhibited notable cytotoxic activity against a range of human cancer cells, including those with multidrug resistance. This guide aims to provide a detailed technical overview of the methodologies used to assess the cytotoxic effects of compounds like this compound and to illustrate the molecular pathways that are likely implicated in its mechanism of action.

Quantitative Assessment of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical quantitative measure of a compound's potency in inhibiting a specific biological or biochemical function. In the context of cancer research, it represents the concentration of a drug that is required for 50% inhibition of cancer cell viability. The following tables summarize the cytotoxic effects of this compound derivatives on various human cancer cell lines, providing a comparative view of their efficacy. While specific IC50 values for this compound are not extensively documented in publicly available literature, the data for its derivatives offer valuable insights into the potential of this class of compounds.

Table 1: Cytotoxic Effects of this compound Derivatives on Human Cancer Cell Lines

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| This compound Derivative 67-5 | A549 | Lung Carcinoma | 7.8 (average) | [1] |

| DU145 | Prostate Carcinoma | 7.8 (average) | [1] | |

| KB | Cervical Carcinoma | 7.8 (average) | [1] | |

| KB-VIN | Multidrug-Resistant Cervical Carcinoma | 7.8 (average) | [1] | |

| This compound Derivative 67-7 | A549 | Lung Carcinoma | 6.1 (average) | [1] |

| DU145 | Prostate Carcinoma | 6.1 (average) | [1] | |

| KB | Cervical Carcinoma | 6.1 (average) | [1] | |

| KB-VIN | Multidrug-Resistant Cervical Carcinoma | 6.1 (average) | [1] | |

| This compound Derivative 67-10 | A549 | Lung Carcinoma | 6.2 (average) | [1] |

| DU145 | Prostate Carcinoma | 6.2 (average) | [1] | |

| KB | Cervical Carcinoma | 6.2 (average) | [1] | |

| KB-VIN | Multidrug-Resistant Cervical Carcinoma | 6.2 (average) | [1] | |

| This compound Derivative 67-18 | A549 | Lung Carcinoma | 6.8 (average) | [1] |

| DU145 | Prostate Carcinoma | 6.8 (average) | [1] | |

| KB | Cervical Carcinoma | 6.8 (average) | [1] | |

| KB-VIN | Multidrug-Resistant Cervical Carcinoma | 6.8 (average) | [1] | |

| This compound Derivative 67-19 | A549 | Lung Carcinoma | 4.7 (average) | [1] |

| DU145 | Prostate Carcinoma | 4.7 (average) | [1] | |

| KB | Cervical Carcinoma | 4.7 (average) | [1] | |

| KB-VIN | Multidrug-Resistant Cervical Carcinoma | 4.7 (average) | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to evaluate the cytotoxic effects of a compound like this compound.

Cell Viability Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals. These insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or the test compound) and a vehicle control (e.g., DMSO). Include wells with untreated cells as a negative control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Preparation: Culture and treat cells with this compound as described for the MTT assay.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.

Protocol:

-

Cell Preparation and Treatment: Culture and treat cells with this compound as previously described.

-

Cell Harvesting: Collect all cells and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice or store at -20°C.

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cell pellet in a PI staining solution containing RNase A to ensure that only DNA is stained.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry. The DNA content is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.

Visualization of Methodologies and Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways relevant to the cytotoxic effects of this compound.

Experimental Workflow

Caption: Experimental workflow for assessing this compound's cytotoxicity.

Apoptosis Signaling Pathways

References

Kobusin: A Potent Modulator of the NF-κB Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Kobusin, a lignan (B3055560) found in Geranium thunbergii and Magnolia fargesii, has demonstrated significant anti-inflammatory properties. This document provides an in-depth technical overview of the molecular interactions between this compound and the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This guide synthesizes available research to detail the mechanism of action, present quantitative data from key experimental assays, and provide comprehensive experimental protocols. The information is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory diseases.

Introduction to this compound

This compound is a naturally occurring lignan with a furofuran structure. It has been the subject of research for its potential pharmacological activities, particularly its anti-inflammatory effects. The NF-κB signaling cascade is a primary target for anti-inflammatory drug development due to its central role in mediating the expression of pro-inflammatory genes. Emerging evidence indicates that this compound exerts its anti-inflammatory effects by directly interfering with key steps in the activation of the NF-κB pathway.

The NF-κB Signaling Pathway: A Brief Overview

The NF-κB family of transcription factors are critical mediators of the immune and inflammatory responses. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm in an inactive state, bound to inhibitory proteins known as inhibitors of κB (IκB). Upon stimulation by various signals, such as lipopolysaccharide (LPS), a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65 subunit, allowing for its translocation into the nucleus. Once in the nucleus, p65 binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and various cytokines.

This compound's Mechanism of Action on the NF-κB Pathway

Research has elucidated the specific molecular targets of this compound within the NF-κB signaling cascade. Studies utilizing a monocyte/macrophage cell line, RAW264.7, have shown that this compound inhibits the inflammatory response induced by lipopolysaccharide (LPS)[1]. The primary mechanisms of action identified are:

-

Inhibition of IκBα Phosphorylation: this compound has been shown to inhibit the phosphorylation of IκBα[1]. By preventing this crucial initial step, this compound effectively blocks the subsequent degradation of IκBα.

-

Prevention of p65 Nuclear Translocation: As a direct consequence of stabilizing the NF-κB/IκBα complex in the cytoplasm, this compound prevents the translocation of the active p65 subunit into the nucleus[1].

This dual action at key regulatory points of the NF-κB pathway underscores the potential of this compound as a potent anti-inflammatory agent.

Quantitative Data on this compound's Bioactivity

The inhibitory effects of this compound on the NF-κB pathway have been quantified through various cell-based assays. The following tables summarize the key findings.

Table 1: Effect of this compound on LPS-Induced Nitric Oxide (NO) Production

| Concentration | Inhibition of NO Production | Cell Line |

| Varies | Concentration-dependent | RAW264.7 |

| Data from a study demonstrating that this compound inhibits the production of the pro-inflammatory mediator nitric oxide in a dose-dependent manner in LPS-stimulated macrophages.[1] |

Table 2: Effect of this compound on LPS-Induced iNOS Expression

| Treatment | iNOS Expression Level | Cell Line |

| Control | Baseline | RAW264.7 |

| LPS | Increased | RAW264.7 |

| LPS + this compound | Decreased (Concentration-dependent) | RAW264.7 |

| This compound was found to suppress the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the production of NO during inflammation.[1] |

Table 3: Effect of this compound on NF-κB-Dependent Gene Expression

| Assay Type | Treatment | Reporter Gene Activity | Cell Line |

| Luciferase Reporter Assay | Control | Baseline | RAW264.7 |

| Luciferase Reporter Assay | LPS | Increased | RAW264.7 |

| Luciferase Reporter Assay | LPS + this compound | Suppressed | RAW264.7 |

| This assay directly measures the transcriptional activity of NF-κB, and the results indicate that this compound significantly suppresses NF-κB-mediated gene expression.[1] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and further investigation of this compound's effects.

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophage cell line is typically used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in appropriate culture plates (e.g., 96-well for viability assays, 6-well for Western blotting). After reaching 70-80% confluency, the cells are pre-treated with varying concentrations of this compound for 1-2 hours before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for the indicated time points depending on the assay.

Nitric Oxide (NO) Production Assay

-

Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Procedure:

-

After cell treatment, collect 100 µL of the culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The nitrite concentration is calculated from a standard curve generated with sodium nitrite.

-

Western Blot Analysis

-

Principle: This technique is used to detect and quantify specific proteins in a cell lysate, such as iNOS, phosphorylated IκBα (p-IκBα), and the p65 subunit of NF-κB.

-

Procedure:

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, p-IκBα, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-